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Compound of Interest

Compound Name: 3-Iodo-4-nitro-N,N-dimethylaniline

Cat. No.: B3331772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for the

compound 3-Iodo-4-nitro-N,N-dimethylaniline. Due to a lack of publicly available

experimental spectra for this specific molecule, this document presents predicted values for its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are derived from the analysis of structurally similar compounds. Detailed,

generalized experimental protocols for obtaining such data are also provided to guide

researchers in their own analyses.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Iodo-4-nitro-N,N-
dimethylaniline. These values are estimations based on the known spectral characteristics of

substituted anilines, nitroarenes, and iodoarenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Iodo-4-nitro-N,N-dimethylaniline
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~ 8.1 - 8.3 d 1H Ar-H (H-2)

~ 7.8 - 8.0 d 1H Ar-H (H-5)

~ 7.0 - 7.2 dd 1H Ar-H (H-6)

~ 2.8 - 3.0 s 6H N(CH₃)₂

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Iodo-4-nitro-N,N-dimethylaniline

Chemical Shift (δ) [ppm] Assignment

~ 152 - 155 Ar-C (C-1)

~ 140 - 143 Ar-C (C-4)

~ 135 - 138 Ar-C (C-2)

~ 125 - 128 Ar-C (C-6)

~ 118 - 121 Ar-C (C-5)

~ 90 - 95 Ar-C (C-3)

~ 40 - 45 N(CH₃)₂

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Iodo-4-nitro-N,N-dimethylaniline
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2950 - 2850 Medium Aliphatic C-H Stretch (N-CH₃)

~ 1590 - 1570 Strong Asymmetric NO₂ Stretch

~ 1500 - 1450 Medium Aromatic C=C Stretch

~ 1350 - 1330 Strong Symmetric NO₂ Stretch

~ 1250 - 1150 Strong C-N Stretch

~ 850 - 800 Strong C-H Out-of-plane Bending

~ 700 - 600 Medium-Strong C-I Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Iodo-4-nitro-N,N-dimethylaniline

m/z Relative Intensity Assignment

292 High [M]⁺ (Molecular Ion)

277 Medium [M - CH₃]⁺

246 Medium [M - NO₂]⁺

119 High [M - I - NO₂]⁺

Predicted for Electron Impact (EI) ionization.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 3-Iodo-4-nitro-N,N-dimethylaniline.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
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Methodology:

Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3] Ensure the sample is fully

dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a

Pasteur pipette directly into a clean NMR tube.[2][3]

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune the probe for the appropriate nucleus (¹H or ¹³C).[4]

Data Acquisition:

¹H NMR: Acquire the spectrum using appropriate parameters, including a sufficient

number of scans to achieve a good signal-to-noise ratio. A standard acquisition might

involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1] Integrate the peaks in the ¹H spectrum.

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.

Methodology (Thin Solid Film Method):[5]

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).[5]
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Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl).[5]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid sample on the plate.[5]

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and

acquire the spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transform. The spectrum is typically plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (Electron Impact - EI)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. For a solid sample, this is often done using a direct insertion probe.[6]

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize, forming a radical

cation (the molecular ion), which can then undergo fragmentation.[7][8][9]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

[6]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[6]

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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